molecular formula C3H5F2I B2851050 2,2-Difluoro-1-iodopropane CAS No. 34280-36-9

2,2-Difluoro-1-iodopropane

Cat. No. B2851050
CAS RN: 34280-36-9
M. Wt: 205.974
InChI Key: AQKRYWCLIFTFMY-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-iodopropane is an organic compound with the molecular formula C3H5F2I . It has an average mass of 205.973 Da and a monoisotopic mass of 205.940399 Da . It is one of numerous organic compounds used in life science products .


Synthesis Analysis

The synthesis of 2,2-Difluoro-1-iodopropane involves cross-coupling reactions with boronic acids . The reaction of 2,2-difluoro-1-iodoethenyl tosylate with 2 equivalents of boronic acids in the presence of catalytic amounts of Pd(OAc)2 and Na2CO3 results in the formation of mono-coupled products .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-1-iodopropane consists of three carbon atoms, five hydrogen atoms, two fluorine atoms, and one iodine atom . The InChI key for this compound is AQKRYWCLIFTFMY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions of 2,2-Difluoro-1-iodopropane involve cross-coupling reactions with boronic acids . The use of 4 equivalents of boronic acids in the presence of a catalytic amount of Pd(PPh3)2Cl2 and Na2CO3 results in the formation of symmetrical di-coupled products .


Physical And Chemical Properties Analysis

2,2-Difluoro-1-iodopropane is a liquid at room temperature . It has a molecular weight of 205.97 .

Scientific Research Applications

Telomerization Reactions in Polymer Synthesis

  • Application : Heptafluoro-2-iodopropane, a related compound to 2,2-Difluoro-1-iodopropane, has been identified as an efficient chain-transfer agent in telomerization reactions. These reactions are crucial in the synthesis of fluorocarbon polymers, serving as models for certain polymer systems (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).

Spectroscopy and Molecular Structure Analysis

  • Application : The rotational spectra of 1,1,2,2-tetrafluoro-3-iodopropane, a compound similar to 2,2-Difluoro-1-iodopropane, has been studied using chirped pulse Fourier transform microwave spectroscopy. Such studies aid in understanding the molecular structures and behaviors of fluorinated iodopropanes (Grubbs, Bailey, & Cooke, 2009).

Photochemical Dynamics

  • Application : Research on 1- and 2-iodopropanes under coherent vacuum ultraviolet radiation revealed insights into their ionization energies and potential energy diagrams. This contributes to our understanding of the photodissociation dynamics and molecular ionization mechanisms of such compounds (Park, Kim, & Kim, 2001).

Radical Addition in Organic Synthesis

  • Application : Heptafluoro-2-iodopropane has been used in the radical addition to various unsaturated systems. This process is significant in organic synthesis, leading to various fluorinated compounds (Fleming, Haszeldine, & Tipping, 1973).

Catalysis and Electrochemistry

  • Application : The catalytic reduction of iodoethane and 2-iodopropane at carbon electrodes coated with anodically polymerized films of nickel(II) salen highlights the potential of 2,2-Difluoro-1-iodopropane derivatives in catalysis and electrochemical reactions (Dahm & Peters, 1994).

Conformation-Dependent Photochemistry

  • Application : Studies on 1-iodopropane ions show that their photodissociation kinetics vary significantly based on the molecular conformation. This suggests that different conformations of 2,2-Difluoro-1-iodopropane could lead to varied chemical reactions and products (Park, Kim, & Kim, 2002).

Surface Chemistry and Bonding

  • Application : Research on 1-iodopropane on copper surfaces has contributed to understanding the formation, bonding, and reactions of adsorbed alkyl groups, which is significant for surface chemistry and catalysis (Jenks, Bent, Bernstein, & Zaera, 1993).

Mechanism of Action

Target of Action

This compound is a halogenated alkane, and such compounds are generally known to interact with various biological molecules, including proteins and nucleic acids .

Mode of Action

It has been reported that the compound can participate in cross-coupling reactions . This suggests that it might interact with its targets through covalent bonding, leading to changes in the targets’ structure and function .

Biochemical Pathways

Given its potential for cross-coupling reactions , it could potentially interfere with various biochemical pathways, particularly those involving protein synthesis and function.

Pharmacokinetics

It is known that similar compounds, such as 2’,2’-difluoro-2’-deoxycytidine (dfdc), are rapidly metabolized by cytidine deaminase to 2’,2’-difluoro-2’-deoxyuridine (dfdu), limiting their oral bioavailability . This suggests that 2,2-Difluoro-1-iodopropane might also be rapidly metabolized, affecting its bioavailability.

Result of Action

Given its potential for cross-coupling reactions , it could potentially cause changes in the structure and function of its target molecules, leading to alterations in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-1-iodopropane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . .

Safety and Hazards

The safety information for 2,2-Difluoro-1-iodopropane includes several hazard statements: H226-H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2-difluoro-1-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2I/c1-3(4,5)2-6/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKRYWCLIFTFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-iodopropane

CAS RN

34280-36-9
Record name 2,2-difluoro-1-iodopropane
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